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Compound of Interest

Compound Name: Durallone

Cat. No.: B2927270 Get Quote

An In-depth Technical Guide to Durallone
Disclaimer: The term "Durallone" is associated with a specific chemical compound. It should

not be confused with DUROLANE™, a medical device composed of hyaluronic acid used for

the treatment of osteoarthritis. This guide focuses exclusively on the chemical compound.

Introduction
Durallone is a naturally occurring isoflavone, a class of flavonoid compounds known for their

diverse biological activities. It is primarily isolated from plant species of the Millettia genus, such

as Millettia dura and Millettia pachyloba[1][2]. As a secondary metabolite, Durallone is part of

the plant's defense mechanism and has been investigated for its potential therapeutic

properties. Recent studies have highlighted its anti-inflammatory, antiplasmodial, and antifungal

activities, making it a compound of interest for further research and drug development[2][3][4].

Chemical Structure and Properties
The chemical structure of Durallone has been elucidated using spectroscopic methods,

including 1H NMR, 13C NMR, and LC-HRMS[2].

IUPAC Name: 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one

Molecular Formula: C₂₃H₂₂O₆

CAS Number: 173792-74-0
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Physicochemical Properties

Property Value Source

Molecular Weight 394.4 g/mol PubChem

XLogP3 4.5 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
6 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 394.14163842 Da PubChem

Monoisotopic Mass 394.14163842 Da PubChem

Topological Polar Surface Area 63.2 Å² PubChem

Heavy Atom Count 29 PubChem

Complexity 683 PubChem

Biological Activity and Mechanism of Action
Durallone has demonstrated multiple biological activities, suggesting its potential as a lead

compound for therapeutic applications.

Anti-inflammatory Activity

A molecular docking study has suggested that Durallone may exert anti-inflammatory effects

through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[4]. COX-2 is a key

enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to

prostaglandins, which are pro-inflammatory mediators. The study showed that Durallone
exhibited a strong binding affinity for COX-2, with binding energies better than the standard

drugs Valdecoxib and Lumiracoxib, while showing poor binding to the COX-1 enzyme[4]. This

selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal

side effects associated with non-selective COX inhibitors.
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Proposed Anti-inflammatory Mechanism of Durallone

Antiplasmodial Activity

Durallone is one of the compounds isolated from the stem bark of Millettia dura that has been

tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for

malaria[3]. While the crude extract containing Durallone showed activity, the specific IC50

value for the pure compound was not detailed in the available literature[3].

Antifungal Activity

Research has identified Durallone as an active antifungal compound against the rice blast

fungus, Magnaporthe oryzae[2]. It was shown to inhibit the conidial germination and

appressorium formation of the fungus, which are crucial early steps in the infection process of

the host plant[2].

Quantitative Data
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The following table summarizes the available quantitative data for Durallone.

Assay Target Value Units Source

Molecular

Docking
COX-1 Poor Binding - [4]

Molecular

Docking
COX-2 -8.6 to -9.0 kcal/mol [4]

Experimental Protocols
Extraction and Isolation of Durallone from Millettia dura

The following is a general protocol for the extraction and isolation of Durallone based on

published methods[3].

Plant Material Collection and Preparation: The stem bark of Millettia dura is collected, air-

dried, and pulverized.

Extraction: The powdered plant material is extracted by cold percolation using a 1:1 (v/v)

mixture of dichloromethane and methanol for 6 x 24 hours.

Concentration: The resulting extract is concentrated using a rotary evaporator to yield a

crude extract.

Fractionation: A portion of the crude extract is subjected to column chromatography on silica

gel.

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate.

Isolation and Characterization: Fractions are collected and further purified to isolate pure

compounds. The structure of Durallone is confirmed using spectroscopic techniques such

as 1H NMR, 13C NMR, and mass spectrometry[2].
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Workflow for Isolation and Characterization of Durallone
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Molecular Docking Protocol for Anti-inflammatory Activity

The anti-inflammatory potential of Durallone was evaluated computationally using a molecular

docking protocol[4].

Protein Preparation: The 3D crystal structures of COX-1 and COX-2 enzymes are obtained

from a protein data bank.

Ligand Preparation: The 3D structure of Durallone is generated and optimized.

Molecular Docking: Docking simulations are performed using software such as Autodock

Vina to predict the binding affinity and interaction between Durallone and the active sites of

the COX enzymes.

Analysis: The binding energies are calculated, and the interactions (e.g., hydrogen bonds)

between the ligand and the protein are analyzed to understand the binding mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. nru.uncst.go.ug [nru.uncst.go.ug]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [What is the chemical structure of Durallone?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2927270#what-is-the-chemical-structure-of-
durallone]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2927270?utm_src=pdf-body
https://www.researchgate.net/publication/365497717_Evaluation_of_anti-inflammatory_compounds_isolated_from_Millettia_dielsiana_Harms_ex_Diels_by_molecular_docking_method
https://www.benchchem.com/product/b2927270?utm_src=pdf-body
https://www.benchchem.com/product/b2927270?utm_src=pdf-body
https://www.benchchem.com/product/b2927270?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/49596011_A_new_isoflavone_from_stem_bark_of_Millettia_dura
https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-data-of-1-and-2_tbl1_335587792
https://nru.uncst.go.ug/server/api/core/bitstreams/dffed6bc-c1d1-4771-817b-98bb8cc4ea40/content
https://www.researchgate.net/publication/365497717_Evaluation_of_anti-inflammatory_compounds_isolated_from_Millettia_dielsiana_Harms_ex_Diels_by_molecular_docking_method
https://www.benchchem.com/product/b2927270#what-is-the-chemical-structure-of-durallone
https://www.benchchem.com/product/b2927270#what-is-the-chemical-structure-of-durallone
https://www.benchchem.com/product/b2927270#what-is-the-chemical-structure-of-durallone
https://www.benchchem.com/product/b2927270#what-is-the-chemical-structure-of-durallone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2927270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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